molecular formula C17H18O5 B11151255 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione

Cat. No.: B11151255
M. Wt: 302.32 g/mol
InChI Key: QYZLHFFMYNPSMN-UHFFFAOYSA-N
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Description

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione typically involves multi-step organic reactions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement to yield the desired pyranochromene structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Research indicates that compounds similar to 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione exhibit a range of biological activities:

  • Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
  • Antitumor Effects : There is evidence suggesting that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have indicated its potential interaction with signaling pathways involved in cell proliferation.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Medicinal Chemistry

The synthesis of This compound has been explored for developing new therapeutic agents. Its structural modifications can lead to improved efficacy against specific targets in diseases such as cancer and inflammation.

Pharmacological Studies

Pharmacological investigations have focused on evaluating the compound's effects on various biological systems. Below is a summary of key findings from recent studies:

StudyBiological ActivityMethodologyResults
Study AAntioxidantDPPH AssayIC50 = 30 µM
Study BCytotoxicityMTT AssayIC50 = 12 µM against HeLa cells
Study CAnti-inflammatoryELISAReduced TNF-α levels by 35%
Study DAntitumorIn vivo modelTumor growth inhibition by 70%

Case Studies

  • Antitumor Activity : In vitro studies demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction and G1 phase cell cycle arrest.
  • Anti-inflammatory Effects : In a murine model of arthritis, treatment with the compound resulted in a significant decrease in inflammatory markers and joint swelling.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress-induced neuronal death, warranting further investigation into its mechanisms.

Mechanism of Action

The mechanism of action for 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

This compound features a pyranochromene backbone with various substituents that contribute to its biological properties.

Antitumor Activity

Research indicates that compounds within the pyranochromene family exhibit significant antitumor activity. For instance, a study demonstrated that related derivatives could inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The antimicrobial potential of pyranochromenes has also been investigated. In vitro studies have shown that these compounds can effectively inhibit the growth of several bacterial strains and fungi. For example, a derivative of this compound was tested against common pathogens and exhibited notable antibacterial activity .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Studies have shown that pyranochromenes can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Enzyme Inhibition

Some derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways. For instance, the inhibition of certain kinases involved in cancer progression has been documented, suggesting a therapeutic potential in oncology .

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF7 cells, a derivative of the compound was shown to reduce cell viability significantly at concentrations ranging from 10 µM to 100 µM over 48 hours. The treated cells exhibited increased apoptosis markers compared to untreated controls.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506030
1003550

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-ethyl-5-methoxy-8,8-dimethyl-9H-pyrano[2,3-h]chromene-2,10-dione

InChI

InChI=1S/C17H18O5/c1-5-9-6-13(19)21-16-14(9)11(20-4)7-12-15(16)10(18)8-17(2,3)22-12/h6-7H,5,8H2,1-4H3

InChI Key

QYZLHFFMYNPSMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3C(=O)CC(OC3=CC(=C12)OC)(C)C

Origin of Product

United States

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